Calcimycin hemimagnesium

Ionophore Selectivity Calcium Signaling Membrane Transport

Calcimycin hemimagnesium (A23187 hemimagnesium) is the stoichiometrically defined 1:2 Mg²⁺:calcimycin complex. Unlike generic or mixed-salt formulations, its specific ion transport kinetics ensure reproducible Ca²⁺/Mg²⁺ elevation in apoptosis, autophagy, and mitochondrial function assays. This hemimagnesium salt is essential for P2RX7-mediated killing studies and fluorescent indicator calibration. For reproducible results in divalent cation research, specify CAS 72124-77-7.

Molecular Formula C58H72MgN6O12
Molecular Weight 1069.5 g/mol
CAS No. 72124-77-7
Cat. No. B1628573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcimycin hemimagnesium
CAS72124-77-7
Molecular FormulaC58H72MgN6O12
Molecular Weight1069.5 g/mol
Structural Identifiers
SMILESCC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2]
InChIInChI=1S/2C29H37N3O6.Mg/c2*1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35;/h2*6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35);/q;;+2/p-2/t2*15-,16-,17-,18-,22-,27+,29+;/m11./s1
InChIKeyXBWKBTZDBYFEMH-UIOMRPQBSA-L
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcimycin hemimagnesium (CAS 72124-77-7): A Precision Divalent Cation Ionophore for Controlled Cellular Studies


Calcimycin hemimagnesium (CAS 72124-77-7), also known as A23187 hemimagnesium salt, is a carboxylic acid antibiotic and divalent cation ionophore derived from Streptomyces chartreusensis [1]. This specific hemimagnesium salt form is chemically defined as a 1:2 complex where a single Mg²⁺ ion is coordinated by two molecules of calcimycin [2], a distinct stoichiometry that directly impacts its ion transport kinetics and experimental applications. It is characterized by its ability to transport divalent cations across biological membranes with a well-established selectivity sequence of Mn²⁺ > Ca²⁺ ≈ Mg²⁺ > Sr²⁺ > Ba²⁺ [3]. Unlike broad-spectrum calcium modulators, this compound is specifically indicated for research applications where precise, replicable elevation of intracellular calcium or magnesium is required, including studies on calcium-dependent apoptosis, autophagy, mitochondrial function, and nitric oxide synthase activation .

Why Calcimycin Hemimagnesium Cannot Be Interchanged with Other A23187 Salts or Calcium Ionophores


Procurement of a generic 'calcimycin' or 'A23187' without specifying the hemimagnesium salt introduces significant experimental variability and risk of irreproducibility. The counter-ion in an A23187 formulation is not merely a formulation excipient; it directly defines the compound's stoichiometry, which governs ion transport kinetics [1]. The hemimagnesium form, a discrete 1:2 Mg²⁺:calcimycin complex, differs fundamentally from the hemicalcium salt or the mixed calcium-magnesium salt in its coordination geometry and cation selectivity profile [2]. For instance, substituting with the hemicalcium salt alters the baseline intracellular ion flux dynamics, potentially confounding assays designed to measure calcium responses. Furthermore, the choice between calcimycin and other calcium ionophores like ionomycin is critical, as they exhibit markedly different selectivity for Ca²⁺ over Mg²⁺ and distinct transport kinetics [3]. These differences are not academic; they directly translate to the concentration required to elicit a cellular response and the specificity of that response. The quantitative evidence below establishes the exact parameters where Calcimycin hemimagnesium provides a verifiable advantage over its closest comparators.

Quantitative Differentiation of Calcimycin Hemimagnesium: A Comparative Evidence Guide


Quantifying Cation Selectivity: The Mn²⁺ > Ca²⁺ ≈ Mg²⁺ Sequence of Calcimycin Hemimagnesium

The fundamental differentiation of Calcimycin hemimagnesium from other calcium ionophores is its broad divalent cation selectivity. Unlike ionomycin, which is highly selective for Ca²⁺ over Mg²⁺ [1], Calcimycin hemimagnesium exhibits a distinct and well-quantified transport efficacy sequence of Mn²⁺ > Ca²⁺ ≈ Mg²⁺ > Sr²⁺ > Ba²⁺ [2]. This means it will transport magnesium nearly as efficiently as calcium under equivalent conditions, a property that must be accounted for in experimental design but can also be strategically leveraged. In contrast, the comparator ionomycin shows a selectivity order of Ca²⁺ > Mg²⁺ > Sr²⁺ = Ba²⁺, with a significantly stronger preference for calcium [3].

Ionophore Selectivity Calcium Signaling Membrane Transport Cellular Ion Homeostasis

Comparative Ion Transport Kinetics: Ionomycin's Faster Rate vs. Calcimycin's Balanced Profile

The kinetics of calcium transport are directly linked to the ionophore-cation complex stoichiometry. Ionomycin forms a 1:1 complex with Ca²⁺, enabling a transport rate approximately twice as fast as Calcimycin (A23187), which forms a 2:1 complex, at equivalent molar concentrations . This quantitative difference means that in a given time frame, ionomycin will induce a larger and more rapid intracellular calcium spike. While ionomycin is often described as 'more effective' due to this speed, this can be a disadvantage in studies requiring a more sustained, moderate, or physiologically relevant calcium elevation, where Calcimycin hemimagnesium's slower, balanced transport may be preferable .

Ionophore Kinetics Calcium Flux Assays Stoichiometry Comparative Pharmacology

Precision in Apoptosis Induction: Defining the Active Concentration Range for Calcimycin Hemimagnesium

For experiments targeting apoptosis induction via calcium overload, precise dosing is essential. Calcimycin hemimagnesium demonstrates a well-defined dose-response relationship in vitro. In a study on Leishmania major promastigotes, treatment with Calcimycin hemimagnesium resulted in a clear dose-dependent effect on cell viability, with a calculated IC50 of 0.16 µM [1]. This quantitative benchmark allows researchers to standardize and replicate experiments with high fidelity. While this specific IC50 is for a particular parasite model, it provides a concrete reference point that is absent in generic descriptions of 'apoptosis induction' and facilitates head-to-head comparisons in other cell lines.

Apoptosis Assays Dose-Response Cell Viability Pharmacodynamics IC50

Defined Chemical Architecture: The 1:2 Mg²⁺:Calcimycin Complex of Hemimagnesium Salt

The molecular structure of Calcimycin hemimagnesium is not a simple mixture but a precisely defined coordination complex. X-ray crystallography confirms it is a 1:2 complex where a single Mg²⁺ ion is octahedrally coordinated by two calcimycin molecules, with specific bond distances: Mg-O distances of 2.00 Å and 2.06 Å, and Mg-N distances of 2.23 Å [1]. This contrasts with the free acid form of A23187, which has a different solution conformation and cannot efficiently transport divalent cations [2]. While all A23187 salts form 2:1 complexes with divalent cations, the specific counter-ion (Mg²⁺ vs. Ca²⁺) influences the complex's stability and transport properties in nuanced ways relevant to the assay conditions. The defined architecture of this hemimagnesium salt guarantees a consistent, predictable ionophoric activity from lot to lot, a critical factor for reproducible research.

Structural Biology Coordination Chemistry Crystallography Ionophore Complexation

Optimal Research Applications for Calcimycin Hemimagnesium Based on Differentiated Evidence


Inducing a Balanced and Sustained Intracellular Calcium Rise for Long-Term Studies

For experiments requiring a non-cytotoxic, sustained elevation of intracellular calcium (e.g., studying chronic Ca²⁺-dependent gene expression or slower signaling pathways), Calcimycin hemimagnesium is the preferred reagent. Its 2:1 stoichiometry yields a more gradual transport rate compared to the rapid, 1:1 stoichiometry-driven flux of ionomycin . This allows for the establishment of a new steady-state calcium level over minutes rather than a sharp, potentially cytotoxic spike in seconds. Protocols often utilize 1 µM of Calcimycin hemimagnesium as a positive control in 3-minute kinetic assays to establish a maximal response baseline for comparison with other agonists .

Investigating Magnesium-Dependent Cellular Processes

When the research question involves the role of magnesium (Mg²⁺) in cellular physiology, Calcimycin hemimagnesium is a uniquely suitable tool due to its established selectivity sequence (Mn²⁺ > Ca²⁺ ≈ Mg²⁺) . Unlike ionomycin, which is highly selective for Ca²⁺ over Mg²⁺ , Calcimycin hemimagnesium will transport both cations with comparable efficiency. This property is essential for studies on magnesium homeostasis, mitochondrial Mg²⁺ flux, or when a combined Ca²⁺/Mg²⁺ signal is part of the experimental design. Its defined 1:2 Mg²⁺:calcimycin structure provides a consistent and known stoichiometric baseline for these investigations [1].

Activating P2RX7-Dependent Autophagy and Mycobacterial Killing

In immunology and infectious disease research focused on host-pathogen interactions, Calcimycin hemimagnesium has a specific, well-documented application. It has been shown to mediate the killing of intracellular mycobacteria (e.g., M. bovis BCG, M. smegmatis) in macrophages through a defined pathway. The mechanism involves binding to the purinergic receptor P2RX7, triggering a calcium-regulated autophagy process . This is a high-specificity application where the use of Calcimycin hemimagnesium is directly supported by primary literature, making it a validated tool for this specific pathway. Other ionophores like ionomycin would not be expected to activate this exact cascade.

Calibrating Fluorescent Calcium Indicators and Flow Cytometry Assays

Calcimycin hemimagnesium is a standard tool for in-situ calibration of fluorescent Ca²⁺ indicators (e.g., Fluo-4, Fura-2) and for generating positive control signals in flow cytometry . Its broad cation selectivity (Mn²⁺ > Ca²⁺ ≈ Mg²⁺) allows it to be used with a wider array of visible light-excitable indicators, including calcium green, magnesium green, and calcium orange . This versatility makes it a cost-effective and multi-purpose reagent for core facilities and labs running diverse assays on a single platform.

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